CP-466722

描述

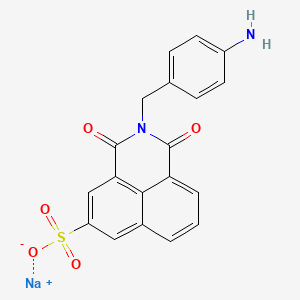

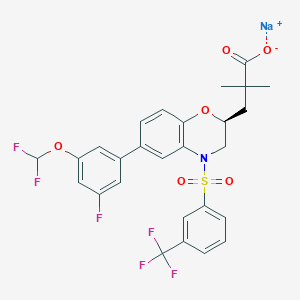

CP-466722 是一种强效且可逆的共济失调毛细血管扩张突变 (ATM) 激酶抑制剂。 它以其高度特异性而闻名,IC50 值为 0.41 μM,并且不抑制磷脂酰肌醇 3 激酶 (PI3K) 或其他密切相关的 PI3K 样蛋白激酶 (PIKK) 家族成员

科学研究应用

作用机制

CP-466722 通过选择性抑制 ATM 激酶的活性发挥其作用。 ATM 激酶是 DNA 损伤反应的关键调节因子,其抑制会导致细胞周期检查点的破坏以及 DNA 损伤的积累 . 该化合物与 ATM 激酶的活性位点结合,阻止其磷酸化和活化。 这种抑制导致参与 DNA 修复和细胞周期调控的下游信号通路的抑制 .

生化分析

Biochemical Properties

CP-466722 plays a significant role in biochemical reactions. It inhibits ATM-dependent phosphorylation and disrupts ATM function . The compound interacts with the ATM enzyme, a serine/threonine protein kinase that is critical in the cellular response to DNA double-strand breaks .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ATM kinase activity induced by ionizing radiation (IR) . This inhibition can rapidly and completely reverse, potentially increasing the sensitivity of tumor cells to IR .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the ATM enzyme. It exerts its effects at the molecular level by inhibiting ATM-dependent phosphorylation . This results in the disruption of ATM function, which plays a crucial role in the cellular response to DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies include increased sensitivity to IR .

Metabolic Pathways

This compound is involved in the ATM signaling pathway, which is a critical pathway in the response to DNA damage

准备方法

合成路线和反应条件

CP-466722 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括喹唑啉核的形成以及随后引入吡啶和三唑部分的官能化。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和催化剂来促进反应 .

工业生产方法

虽然 this compound 的具体工业生产方法没有广泛记录,但该化合物通常在研究实验室中使用标准有机合成技术合成。 该过程涉及对反应条件的仔细控制,以确保最终产物的纯度和收率很高 .

化学反应分析

反应类型

CP-466722 主要由于存在喹唑啉和三唑环等反应性官能团而发生取代反应。 这些反应通常在温和条件下进行,以防止化合物降解 .

常用试剂和条件

用于 this compound 合成和修饰的常用试剂包括 DMSO 等有机溶剂、催化剂以及用于取代反应的各种亲核试剂。 反应通常在室温或略微升高的温度下进行,以优化产率 .

形成的主要产物

从涉及 this compound 的反应中形成的主要产物通常是具有修饰官能团的衍生物。 这些衍生物用于研究构效关系并开发用于研究目的的更强效类似物 .

相似化合物的比较

CP-466722 在其对 ATM 激酶的高度特异性和其可逆抑制机制方面是独一无二的。类似的化合物包括:

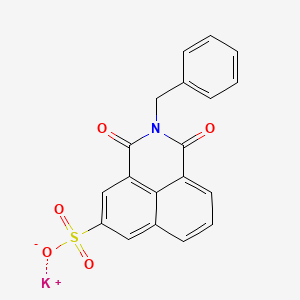

KU-55933: 另一种具有类似作用机制但化学结构不同的 ATM 激酶抑制剂。

KU-60019: 与 this compound 相比,一种更强效的 ATM 激酶抑制剂,具有提高的选择性和功效.

AZD1390: 一种更新的 ATM 激酶抑制剂,具有增强的药代动力学特性和潜在的临床应用.

这些化合物都具有靶向 ATM 激酶的共同目标,但它们的化学结构、效力和选择性特征不同。

属性

IUPAC Name |

2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBRKJBKDGCSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659313 | |

| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080622-86-1 | |

| Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1080622-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?

A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].

Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?

A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].

Q3: Is CP466722 selective for ATM kinase?

A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].

Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?

A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].

Q5: How does CP466722 affect glucose transport?

A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].

Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?

A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.

Q7: Has CP466722 been tested in clinical trials?

A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)